molecular formula C11H17NO B3004290 N-(cyclopropylmethyl)cyclohex-3-ene-1-carboxamide CAS No. 1090915-62-0

N-(cyclopropylmethyl)cyclohex-3-ene-1-carboxamide

Cat. No.: B3004290
CAS No.: 1090915-62-0
M. Wt: 179.263
InChI Key: MCHUXUONMGTTKU-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)cyclohex-3-ene-1-carboxamide is a chemical compound with a unique structure that includes a cyclohexene ring and a cyclopropylmethyl group attached to an amide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)cyclohex-3-ene-1-carboxamide typically involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4). This reduction process yields 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and may require specific temperature controls to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents, and maintaining stringent quality control measures to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Cyclohex-3-ene-1-carboxylic acid.

    Reduction: Cyclohex-3-ene-1-methanol.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

N-(cyclopropylmethyl)cyclohex-3-ene-1-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-3-ene-1-carboxamide: A structurally similar compound with a simpler amide group.

    Cyclohex-3-ene-1-carboxylic acid: An oxidized form of the compound with a carboxylic acid group.

    N-methylcyclohex-3-ene-1-carboxamide: A derivative with a methyl group attached to the nitrogen atom.

Uniqueness

N-(cyclopropylmethyl)cyclohex-3-ene-1-carboxamide is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-(cyclopropylmethyl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c13-11(12-8-9-6-7-9)10-4-2-1-3-5-10/h1-2,9-10H,3-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHUXUONMGTTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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